molecular formula C4H3BrN2OS B8366820 2-Bromo-4-formamidothiazole

2-Bromo-4-formamidothiazole

Cat. No.: B8366820
M. Wt: 207.05 g/mol
InChI Key: UOIHSWATSXPTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-formamidothiazole (C₄H₃BrN₂OS) is a brominated thiazole derivative with a formamide functional group at the 4-position. It is synthesized via hydrogenation of the parent compound over a palladium catalyst in methanol, yielding a crystalline solid with a melting point of 167°C. Elemental analysis confirms its composition (C: 23.55%, H: 1.6%, N: 13.45%), aligning closely with theoretical values (C: 23.2%, H: 1.45%, N: 13.5%) .

Properties

Molecular Formula

C4H3BrN2OS

Molecular Weight

207.05 g/mol

IUPAC Name

N-(2-bromo-1,3-thiazol-4-yl)formamide

InChI

InChI=1S/C4H3BrN2OS/c5-4-7-3(1-9-4)6-2-8/h1-2H,(H,6,8)

InChI Key

UOIHSWATSXPTQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)Br)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Thiazole Derivatives

Thiazole derivatives with bromine substituents are widely explored for their reactivity and biological activities. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituents Biological Activity/Notes
2-Bromo-4-formamidothiazole C₄H₃BrN₂OS 208.04 Br (2-position), Formamide (4) Inactive in anti-ulcer/anti-secretory assays
4-Bromo-2-(thiomethyl)thiazole C₄H₄BrNS₂ 210.12 Br (4-position), Thiomethyl (2) No biological data; used in early discovery research
2-Bromo-5-methyl-4-phenylthiazole C₁₀H₈BrNS 254.15 Br (2), Methyl (5), Phenyl (4) No reported activity; structural analog for catalysis

Key Observations :

  • Positional Effects : Bromine at the 2-position (as in this compound) may sterically hinder interactions with biological targets compared to 4-bromo derivatives.
Formamide-Substituted Heterocycles

Comparisons include:

Compound Name Core Structure Biological Activity Reference
This compound Thiazole Inactive in anti-secretory assays at 30 mg/kg
4-Formamidothiazole Thiazole Synthesized from this compound; m.p. 99–101°C
5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine Thiadiazole Exhibits insecticidal/fungicidal activity

Key Observations :

  • Core Heterocycle : Thiadiazole derivatives (e.g., the compound in ) show broader bioactivity than thiazoles, possibly due to enhanced ring planarity and electronic effects.
Brominated Benzimidazoles and Imidazoles

Brominated benzimidazoles and imidazoles are pharmacologically relevant due to their DNA-binding and enzyme-inhibitory properties:

Compound Name Molecular Formula Key Features Potential Applications Reference
2-Bromo-4-chloro-1H-benzimidazole C₇H₄BrClN₂ Br (2), Cl (4) Anticancer/antiviral research
2-Bromo-4-nitroimidazole C₃H₂BrN₃O₂ Br (2), NO₂ (4) Antibacterial prodrug intermediate
2-[Bromo(difluoro)methyl]-4-chloro-1H-benzimidazole C₈H₄BrClF₂N₂ Br-CF₂ (2), Cl (4) Unreported; structural novelty

Key Observations :

  • Electron-Withdrawing Groups: Nitro (NO₂) or chloro (Cl) substituents enhance reactivity and target engagement compared to formamide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.